molecular formula C9H13NS B1422242 3-((Dimethylamino)methyl)benzenethiol hydrochloride CAS No. 128457-54-5

3-((Dimethylamino)methyl)benzenethiol hydrochloride

Cat. No. B1422242
M. Wt: 167.27 g/mol
InChI Key: OSIHHJOEIBCSIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-((Dimethylamino)methyl)benzenethiol hydrochloride is C9H14ClNS . The InChI code is 1S/C9H13NS/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 .

Scientific Research Applications

Generation of Structurally Diverse Libraries

  • 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was used in alkylation and ring closure reactions to create a diverse library of compounds. This process involved producing dithiocarbamates, thioethers, and various other derivatives through chemical reactions (Roman, 2013).

Inhibition of Carbon Steel Corrosion

  • A compound closely related to 3-((Dimethylamino)methyl)benzenethiol hydrochloride was tested as a corrosion inhibitor for carbon steel in HCl solutions. The study demonstrated increased inhibition efficiency with rising temperature and immersion time, highlighting its potential in industrial applications (Keleş, Keleş, & Sayın, 2021).

Potential Antidepressant Agents

  • Analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, which is structurally similar to the compound , were synthesized and evaluated as potential antidepressants. These compounds showed promising activity in animal models of depression (Clark et al., 1979).

Crystal Structure Analysis

  • The crystal structure of a closely related compound, 2-[N,N-dimethylamino)methyl]benzenetel-lurenyl chloride, was determined to understand its molecular arrangement. This research contributes to the broader understanding of molecular structures in chemistry (Engman, Wojton, Oleksyn, & Ṡliwiński, 2004).

Synthesis of Peptide Derivatives

  • Research has shown that benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, a compound related to 3-((Dimethylamino)methyl)benzenethiol hydrochloride, is effective in synthesizing various substituted amino acid derivatives. This method has been used to create important enzymatic substrates (Brunel, Salmi, & Letourneux, 2005).

Pharmaceutical Research

  • Similar compounds have been investigated for their pharmacological properties, such as stimulant and depressant effects in animals, and as potential anticonvulsants. This research contributes to the understanding of the therapeutic potential of these chemical structures (Barrón, Hall, NATOFF, & VALLANCE, 1965).

Synthesis of Functional Dyes

  • The synthesis and structural analysis of derivatives of 3,7-bis(dimethylamino)-phenothiazin-5-ium chloride, which shares structural similarities with the compound of interest, have been studied. These derivatives are functional dyes with potential clinical applications (Fujii, Hirayama, Aoyama, & Miike, 1996).

Safety And Hazards

Safety data for 3-((Dimethylamino)methyl)benzenethiol hydrochloride suggests that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using only in a well-ventilated area .

properties

IUPAC Name

3-[(dimethylamino)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIHHJOEIBCSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Dimethylamino)methyl)benzenethiol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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